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Compound of Interest

Compound Name: (4-(Aminomethyl)phenyl)methanol

Cat. No.: B020502 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and

utilization of (4-(Aminomethyl)phenyl)methanol hydrochloride. This versatile building block is

a key intermediate in the development of various therapeutic agents, particularly in the fields of

analgesia and anti-inflammatory drug discovery.

Chemical and Physical Properties
Property Value Reference

Molecular Formula C₈H₁₂ClNO --INVALID-LINK--

Molecular Weight 173.64 g/mol --INVALID-LINK--

CAS Number 34403-46-8 --INVALID-LINK--

Appearance White to off-white solid General knowledge

Melting Point 164-168 °C Commercially available data

Solubility Soluble in water and methanol General knowledge

Synthesis Protocol
A common and efficient method for the synthesis of (4-(Aminomethyl)phenyl)methanol
hydrochloride is through the reduction of 4-cyanobenzyl alcohol.
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Experimental Protocol: Reduction of 4-Cyanobenzyl Alcohol

Materials:

4-Cyanobenzyl alcohol

Methanol (MeOH)

Ammonia (NH₃) solution (e.g., 7N in MeOH)

Raney Nickel (catalyst)

Hydrogen gas (H₂)

Diatomaceous earth (Celite®)

Hydrochloric acid (HCl)

Procedure:

In a high-pressure reaction vessel, dissolve 4-cyanobenzyl alcohol (1.0 eq) in a mixture of

methanol and a solution of ammonia in methanol.

Carefully add Raney Nickel (a catalytic amount, e.g., 10% by weight of the starting material)

to the solution.

Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas.

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir vigorously for

several hours (e.g., 4-8 hours), or until the reaction is complete as monitored by an

appropriate technique (e.g., TLC or LC-MS).

After the reaction is complete, cool the vessel to room temperature and carefully vent the

hydrogen gas.
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Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel

catalyst. Wash the filter cake with methanol.

To the filtrate, add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a suitable

solvent like diethyl ether or isopropanol) dropwise with stirring until the pH is acidic, leading

to the precipitation of the hydrochloride salt.

Collect the precipitate by filtration, wash with a small amount of cold methanol or diethyl

ether, and dry under vacuum to yield (4-(Aminomethyl)phenyl)methanol hydrochloride.

Applications in Drug Discovery and Development
(4-(Aminomethyl)phenyl)methanol hydrochloride serves as a crucial starting material for the

synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing both a

primary amine and a primary alcohol, allows for diverse chemical modifications.

Synthesis of Analgesic Agents (Tramadol Analogues)
(4-(Aminomethyl)phenyl)methanol hydrochloride can be utilized as a precursor for the

synthesis of analogues of the centrally acting analgesic, tramadol. The synthesis involves the

modification of the aminomethyl group.

Application Note: The primary amine of (4-(Aminomethyl)phenyl)methanol can be N-

alkylated or N-acylated to introduce various substituents, which can modulate the compound's

interaction with opioid receptors and monoamine transporters, key targets for analgesic activity.

Experimental Protocol: N-Acylation of (4-(Aminomethyl)phenyl)methanol

Materials:

(4-(Aminomethyl)phenyl)methanol hydrochloride

Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

A suitable base (e.g., triethylamine, pyridine)

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
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Procedure:

Suspend (4-(Aminomethyl)phenyl)methanol hydrochloride (1.0 eq) in the anhydrous

aprotic solvent.

Add the base (2.2 eq) to the suspension and stir until the starting material dissolves.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the

progress by TLC.

Upon completion, quench the reaction by adding water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the desired

N-acylated derivative.

Quantitative Data on Analgesic Activity of Tramadol and its Metabolites

Compound
μ-Opioid Receptor
Binding Affinity (Ki,
nM)

Serotonin
Reuptake Inhibition
(Ki, nM)

Norepinephrine
Reuptake Inhibition
(Ki, nM)

Tramadol 2100 450 1100

O-Desmethyltramadol

(M1)
3.4 1500 480
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Note: This table provides context for the type of data to be collected for newly synthesized

analogues.

Signaling Pathway for Tramadol's Analgesic Action
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Synthesis of Anti-inflammatory Agents (Celecoxib
Analogues)
The aminomethylphenyl moiety is a key structural feature in some non-steroidal anti-

inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit cyclooxygenase-2

(COX-2). (4-(Aminomethyl)phenyl)methanol hydrochloride can be used to synthesize

pyrazole-based COX-2 inhibitors.

Application Note: The primary amine of (4-(Aminomethyl)phenyl)methanol can be reacted

with a 1,3-dicarbonyl compound to form a pyrazole ring, a common scaffold in COX-2

inhibitors. The hydroxymethyl group can be further modified to optimize activity and

pharmacokinetic properties.

Experimental Protocol: Synthesis of a Pyrazole Derivative

Materials:

(4-(Aminomethyl)phenyl)methanol hydrochloride
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A 1,3-dicarbonyl compound (e.g., 1-(4-sulfamoylphenyl)-4,4,4-trifluorobutane-1,3-dione)

A suitable solvent (e.g., ethanol, acetic acid)

A base if starting from the hydrochloride salt (e.g., sodium acetate)

Procedure:

Dissolve (4-(Aminomethyl)phenyl)methanol hydrochloride (1.0 eq) and the 1,3-dicarbonyl

compound (1.0 eq) in the chosen solvent.

If using the hydrochloride salt, add a base (1.1 eq) to neutralize the acid.

Heat the reaction mixture to reflux for several hours (e.g., 6-24 hours), monitoring the

reaction by TLC.

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced

pressure.

The crude product can be purified by recrystallization or flash column chromatography to

yield the desired pyrazole derivative.

Quantitative Data on COX-2 Inhibitory Activity of Celecoxib and Analogues

Compound COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM)
Selectivity Index
(COX-1/COX-2)

Celecoxib 15 0.04 375

Rofecoxib >1000 0.018 >55,555

Valdecoxib 150 0.005 30,000

Note: This table provides reference data for evaluating newly synthesized compounds.

Signaling Pathway for COX-2 Mediated Inflammation
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Conclusion
(4-(Aminomethyl)phenyl)methanol hydrochloride is a valuable and versatile building block for

the synthesis of potential therapeutic agents. The protocols and application notes provided

herein offer a foundation for researchers to explore the synthesis of novel analgesic and anti-

inflammatory compounds. Further derivatization and biological evaluation of these compounds

could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

To cite this document: BenchChem. [Application Notes and Protocols for (4-
(Aminomethyl)phenyl)methanol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b020502#4-aminomethyl-phenyl-methanol-
hydrochloride-salt-synthesis-and-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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